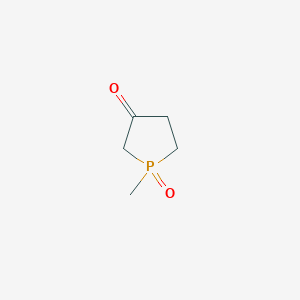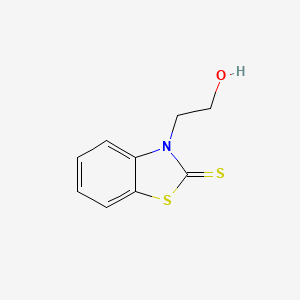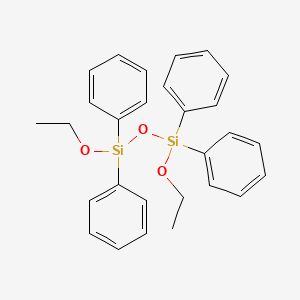![molecular formula C12H21NO B14713425 2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one CAS No. 22280-51-9](/img/structure/B14713425.png)
2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-azaspiro[55]undecan-4-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a nitrogen-containing ring and a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one typically involves the reaction of 1,2,2,6,6-pentamethyl-4-piperidone with cyclohexanone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or alkoxylated derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with an oxygen atom in the ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the ring, leading to different chemical properties and biological activities.
Uniqueness
2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one is unique due to its specific spirocyclic framework and the presence of a dimethyl group, which influences its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
22280-51-9 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
2,2-dimethyl-1-azaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H21NO/c1-11(2)8-10(14)9-12(13-11)6-4-3-5-7-12/h13H,3-9H2,1-2H3 |
Clé InChI |
ZMENCCJXKBIGBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC2(N1)CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
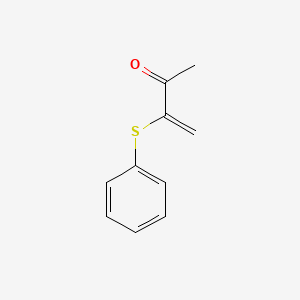


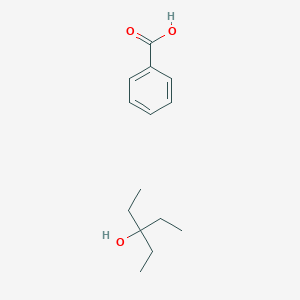
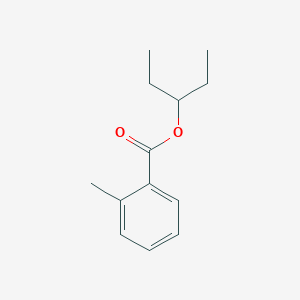


![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
